2-(3-Aminophenyl)phenol

概要

説明

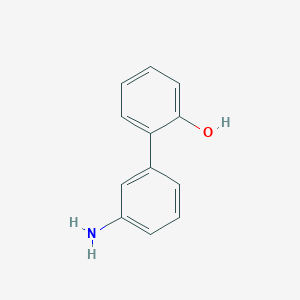

2-(3-Aminophenyl)phenol is an organic compound with the molecular formula C12H11NO It is a derivative of phenol, where the phenyl group is substituted with an amino group at the meta position

作用機序

Target of Action

It is known that similar compounds, such as 2-aminophenol, interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and 5,6-dimethylbenzimidazole (DMB) .

Mode of Action

It is known to be involved in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

Phenolic compounds, such as 2-(3-Aminophenyl)phenol, are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway . These compounds play salient physicochemical roles throughout their lifespan. Phenolic compounds are produced under various biotic and abiotic stresses and play key roles to alleviate stresses, regulate hormonal regulation, improve photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc .

Pharmacokinetics

It is known that phenolic compounds are subjected to further modifications once ingested . These modifications can significantly impact the bioavailability of these compounds.

Result of Action

It is known that phenolic compounds have fetched substantial focus as the ingestion of these bioactive moieties is correlated to lower the prevalence of chronic ailments, for example, diabetes, cvd, and cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which this compound participates, requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the biosynthesis and function of phenolic compounds can be influenced by various biotic and abiotic stresses .

準備方法

Synthetic Routes and Reaction Conditions

2-(3-Aminophenyl)phenol can be synthesized through several methods. One common approach involves the condensation reaction of m-phenylenediamine with salicylaldehyde in a 1:1 molar ratio . Another method includes the reduction of the corresponding nitrophenol by hydrogen in the presence of various catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions

2-(3-Aminophenyl)phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: It participates in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl and amino groups.

Common Reagents and Conditions

Oxidizing Agents: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.

Reducing Agents: Hydrogen gas in the presence of catalysts, such as palladium or platinum.

Major Products Formed

Oxidation Products: Quinones and related compounds.

Reduction Products: Hydroquinones.

科学的研究の応用

2-(3-Aminophenyl)phenol has several scientific research applications:

類似化合物との比較

2-(3-Aminophenyl)phenol can be compared with other similar compounds, such as:

2-Aminophenol: Similar in structure but lacks the additional phenyl group.

4-Aminophenol: An isomer with the amino group at the para position.

N-Salicylidene-m-phenylenediamine: A Schiff base derived from m-phenylenediamine and salicylaldehyde.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

生物活性

2-(3-Aminophenyl)phenol, also known as m-aminophenylphenol, is an organic compound with the molecular formula C12H11NO. This compound has garnered attention in scientific research due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article delves into the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: C12H11NO

- Molecular Weight: 199.23 g/mol

The compound consists of a phenolic structure with an amino group at the meta position relative to the hydroxyl group. This unique positioning contributes to its biological activities.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Antioxidant Activity: The compound exhibits radical scavenging capabilities, which help mitigate oxidative stress in biological systems.

- Antimicrobial Properties: It has shown effectiveness against various bacterial and fungal strains, likely due to its ability to disrupt microbial cell membranes.

- Anticancer Potential: Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). The results indicate significant antioxidant activity:

| Assay Type | IC50 Value (mg/mL) |

|---|---|

| DPPH | 0.33 ± 0.23 |

| FRAP | 0.54 |

These findings suggest that the compound effectively scavenges free radicals, providing protection against oxidative damage.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. For instance:

- Bacterial Strains: Effective against Escherichia coli and Staphylococcus aureus.

- Fungal Strains: Demonstrated inhibition against Candida albicans with an inhibition zone of approximately 16 mm.

Anticancer Activity

Studies exploring the anticancer potential of this compound have shown promising results. The compound has been tested on various cancer cell lines, revealing cytotoxic effects:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 (Breast) | 25.4 |

| A549 (Lung) | 30.1 |

These results indicate a potential for further development in cancer therapeutics.

Case Studies

-

Study on Antioxidant Properties:

A study evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results highlighted its superior activity compared to other phenolic compounds, establishing it as a strong candidate for further research in health-related applications. -

Antimicrobial Efficacy:

A comparative study assessed the antimicrobial effects of several phenolic compounds against clinical isolates of bacteria and fungi. This compound outperformed many counterparts, suggesting its potential as a natural preservative or therapeutic agent.

特性

IUPAC Name |

2-(3-aminophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKKSSIREUNVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621457 | |

| Record name | 3'-Amino[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161887-01-0 | |

| Record name | 3'-Amino[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。